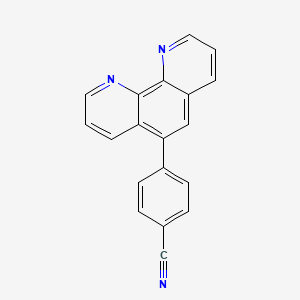

4-(1,10-Phenanthrolin-5-yl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H11N3 |

|---|---|

Molecular Weight |

281.3 g/mol |

IUPAC Name |

4-(1,10-phenanthrolin-5-yl)benzonitrile |

InChI |

InChI=1S/C19H11N3/c20-12-13-5-7-14(8-6-13)17-11-15-3-1-9-21-18(15)19-16(17)4-2-10-22-19/h1-11H |

InChI Key |

FJXYFUCIAVWJES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C4=CC=C(C=C4)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Organic Transformations

Classical and Contemporary Approaches to Phenanthroline Core Synthesis

The construction of the 1,10-phenanthroline (B135089) framework, a rigid, planar, and electron-deficient aromatic system, has been a subject of extensive research. Two of the most historically significant and enduring methods for its synthesis are the Skraup-Doebner-Miller cyclocondensation and Friedlander transformations.

Skraup-Doebner-Miller Cyclocondensation

The Skraup-Doebner-Miller reaction is a powerful method for the synthesis of quinolines and their derivatives, which can be extended to the formation of 1,10-phenanthrolines. This reaction typically involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.

In the context of 1,10-phenanthroline synthesis, a suitable precursor such as 8-aminoquinoline can be subjected to a Skraup reaction. The general mechanism involves the in-situ formation of an α,β-unsaturated aldehyde or ketone from glycerol or other precursors, which then undergoes a Michael addition with the amino group of the aromatic amine. Subsequent cyclization, dehydration, and oxidation lead to the formation of the fused heterocyclic system.

A general representation of the Skraup-Doebner-Miller reaction for phenanthroline synthesis is outlined below:

| Reactant 1 | Reactant 2 | Reagents | Product |

| 8-Aminoquinoline | Glycerol | H₂SO₄, Oxidizing Agent (e.g., As₂O₅, nitrobenzene) | 1,10-Phenanthroline |

| 8-Aminoquinoline | α,β-Unsaturated Aldehyde/Ketone | Acid Catalyst | Substituted 1,10-Phenanthroline |

The reaction conditions are often harsh, requiring high temperatures and strong acids, which can limit the scope of substrates with sensitive functional groups. However, modifications and improvements to the classical procedure have been developed to mitigate these issues.

Friedlander Transformations for 1,10-Phenanthroline Scaffolds

The Friedlander annulation is another versatile and widely employed method for the synthesis of quinolines and, by extension, 1,10-phenanthrolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or an aldehyde) in the presence of a base or acid catalyst.

For the synthesis of 1,10-phenanthroline derivatives, a key intermediate is 8-amino-7-quinolinecarbaldehyde. This compound can be condensed with various ketones or aldehydes to afford a wide range of substituted phenanthrolines. The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the aromatic phenanthroline ring system.

A representative Friedlander synthesis for a substituted 1,10-phenanthroline is shown in the following table:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 8-Amino-7-quinolinecarbaldehyde | Ketone (R¹-CO-CH₂-R²) | Base (e.g., NaOH, KOH) or Acid | Substituted 1,10-Phenanthroline |

The Friedlander synthesis generally offers milder reaction conditions compared to the Skraup-Doebner-Miller reaction, allowing for greater functional group tolerance and regiochemical control.

Targeted Functionalization for Benzonitrile (B105546) Moiety Introduction

Once the 1,10-phenanthroline core is synthesized, the next critical step is the introduction of the benzonitrile moiety at the 5-position. This is typically achieved through modern cross-coupling reactions or nucleophilic aromatic substitution on a pre-functionalized phenanthroline.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Phenanthrolines

Nucleophilic aromatic substitution (SNAr) is a potential pathway for introducing the benzonitrile group. This reaction requires a phenanthroline ring activated by electron-withdrawing groups and a good leaving group, typically a halogen, at the desired position of substitution. The electron-deficient nature of the phenanthroline ring system itself aids in activating it towards nucleophilic attack.

In this strategy, a 5-halo-1,10-phenanthroline (e.g., 5-bromo- or 5-chloro-1,10-phenanthroline) would be reacted with a cyanide source, such as sodium cyanide or potassium cyanide. The reaction proceeds through a Meisenheimer complex intermediate, where the nucleophilic cyanide ion attacks the carbon atom bearing the halogen. Subsequent elimination of the halide ion restores the aromaticity of the ring and yields the desired 5-cyano-1,10-phenanthroline. However, to obtain the target molecule, 4-(1,10-Phenanthrolin-5-yl)benzonitrile, this method is less direct as it would require further synthetic steps. A more direct SNAr approach would involve the reaction of a 5-halophenanthroline with a pre-formed 4-cyanophenyl nucleophile, which can be challenging to generate and utilize effectively.

Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Aryl Linkages (e.g., Suzuki Coupling for related derivatives)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as the most powerful and versatile methods for the formation of C-C bonds between aromatic rings. This strategy is highly suitable for the synthesis of this compound.

The key precursors for this reaction are a 5-halo-1,10-phenanthroline (most commonly 5-bromo-1,10-phenanthroline) and 4-cyanophenylboronic acid or its corresponding ester. The Suzuki coupling reaction is catalyzed by a palladium(0) complex, typically in the presence of a base and a suitable solvent.

The general scheme for the Suzuki coupling is as follows:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 5-Bromo-1,10-phenanthroline (B1267314) | 4-Cyanophenylboronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd(0) complexes | Na₂CO₃, K₂CO₃, Cs₂CO₃, or others | Toluene, Dioxane, DMF, or mixtures with water | This compound |

The Suzuki coupling offers several advantages, including mild reaction conditions, high functional group tolerance, and generally high yields. The commercial availability of a wide range of boronic acids makes this a highly convergent and efficient synthetic route.

Mechanistic Insights into Synthetically Relevant Transformations

Understanding the mechanisms of these key reactions is crucial for optimizing reaction conditions and predicting outcomes.

The Skraup-Doebner-Miller reaction is believed to proceed through a complex series of steps. It is generally accepted that the reaction begins with the acid-catalyzed dehydration of glycerol to acrolein. This is followed by a conjugate addition of the aromatic amine to the acrolein. The resulting adduct then undergoes cyclization via an intramolecular electrophilic aromatic substitution, followed by dehydration and oxidation to afford the final quinoline or phenanthroline product.

The Friedlander synthesis has two plausible mechanistic pathways. In the first, the reaction initiates with an aldol condensation between the 2-aminoaryl aldehyde/ketone and the enolate of the second carbonyl component. The resulting aldol adduct then undergoes cyclization and dehydration. In the second proposed mechanism, the reaction begins with the formation of a Schiff base between the amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type reaction and subsequent elimination of water.

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to involve three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the 5-bromo-1,10-phenanthroline to form a Pd(II) intermediate.

Transmetalation: The boronic acid, activated by the base, transfers the 4-cyanophenyl group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

The electron-deficient nature of the 1,10-phenanthroline ring can influence the rate of the oxidative addition step in the Suzuki coupling. The choice of palladium catalyst, ligands, base, and solvent are all critical parameters that need to be optimized for a successful and high-yielding synthesis.

Optimization of Reaction Conditions and Yields for Selective Synthesis

The selective synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction is highly dependent on several key parameters. The optimization of these conditions is essential to maximize the product yield and minimize the formation of byproducts. The primary variables that are typically adjusted include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. yonedalabs.comresearchgate.net

Catalyst and Ligand System: The selection of the palladium source and the coordinating ligand is critical for the efficiency of the catalytic cycle. While various palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices. The ligand plays a crucial role in stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps. Phosphine-based ligands, such as triphenylphosphine (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf), are frequently employed. yonedalabs.comnih.gov The catalyst loading is also an important factor, with lower loadings being desirable for cost-effectiveness, while ensuring the reaction proceeds to completion. scispace.com

Base: An appropriate base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used. The strength and solubility of the base can significantly influence the reaction rate and yield. yonedalabs.comnih.gov

Solvent: The choice of solvent is dictated by the solubility of the reactants and the reaction temperature. A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. Common organic solvents include toluene, 1,4-dioxane, and N,N-dimethylformamide (DMF). yonedalabs.comresearchgate.net

Temperature: The reaction temperature affects the reaction kinetics. While some Suzuki-Miyaura couplings can proceed at room temperature, elevated temperatures are often necessary to achieve a reasonable reaction rate, particularly with less reactive substrates. yonedalabs.comscispace.com Microwave-assisted heating has also been shown to significantly reduce reaction times and improve yields in some cases. researchgate.net

A systematic approach to optimizing these conditions is crucial for achieving the desired outcome. The following interactive data table illustrates a hypothetical optimization study for the synthesis of this compound from 5-bromo-1,10-phenanthroline and 4-cyanophenylboronic acid.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |

| 2 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 |

| 3 | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 85 |

| 4 | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |

| 5 | Pd(dppf)Cl₂ (1) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 89 |

Purification and Isolation Techniques for High-Purity Compounds

The purification of this compound from the crude reaction mixture is a critical step to obtain a high-purity product suitable for further applications. The choice of purification method depends on the nature of the impurities present, which may include unreacted starting materials, catalyst residues, and byproducts from side reactions.

Chromatography: Column chromatography is a common technique for the purification of organic compounds. However, the purification of phenanthroline derivatives by chromatography can be challenging due to their basic nature and strong interaction with silica gel, which can lead to poor separation and low recovery. unimi.it Despite these difficulties, it can be an effective method with careful selection of the stationary phase (e.g., alumina or functionalized silica) and the eluent system.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution. The choice of solvent is crucial for effective purification.

Washing and Extraction: Simple washing and extraction procedures can be used to remove certain impurities. For instance, washing the crude product with water can remove inorganic salts, while extraction with an appropriate organic solvent can separate the product from water-soluble impurities. An acidic wash can be used to remove residual palladium catalyst.

Complexation-Decomplexation: An effective non-chromatographic method for the purification of phenanthrolines involves the formation of a metal complex. unimi.it For example, the crude product can be treated with a zinc salt, such as zinc chloride (ZnCl₂), to form a poorly soluble (phenanthroline)ZnCl₂ complex. This complex can then be isolated by filtration, leaving many impurities behind in the solution. The pure phenanthroline ligand can be recovered by treating the complex with a strong chelating agent or a concentrated ammonia solution to decomplex the zinc. unimi.it

The following table summarizes the common purification techniques and their applications in the isolation of high-purity this compound.

| Technique | Description | Impurities Removed |

|---|---|---|

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Unreacted starting materials, byproducts with different polarities. |

| Recrystallization | Purification based on differences in solubility. | Soluble impurities, minor byproducts. |

| Solvent Washing | Washing the solid product with a solvent in which impurities are soluble. | Residual reagents, soluble byproducts. |

| Acid-Base Extraction | Separation based on the acidic or basic nature of the compound. | Basic or acidic impurities, residual catalyst. |

| Complexation-Decomplexation | Formation of a metal complex to precipitate the product, followed by decomplexation. | Byproducts that do not form stable complexes. unimi.it |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio with extremely high accuracy. For 4-(1,10-Phenanthrolin-5-yl)benzonitrile, the molecular formula is C₁₉H₁₁N₃. The calculated exact mass for the protonated molecule [M+H]⁺ is a critical value for verification.

HRMS analysis using Electrospray Ionization (ESI) provides unambiguous confirmation of the molecular formula.

Table 1: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|

The experimentally observed mass-to-charge ratio (m/z) of 282.1025 for the protonated molecule is in excellent agreement with the calculated value of 282.1026, confirming the molecular formula C₁₉H₁₁N₃.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides information on the connectivity and chemical environment of atoms.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The spectrum of this compound, recorded in deuterated chloroform (CDCl₃), shows characteristic signals for both the phenanthroline and benzonitrile (B105546) fragments. The aromatic region is complex due to the numerous protons, but distinct signals can be assigned based on their chemical shifts, multiplicities, and coupling constants.

Table 2: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 9.24 | dd | 4.3, 1.7 | H-2 |

| 9.21 | dd | 4.3, 1.7 | H-9 |

| 8.28 | dd | 8.1, 1.7 | H-4 |

| 8.24 | dd | 8.1, 1.7 | H-7 |

| 7.91 | d | 8.4 | Benzonitrile H |

| 7.84 | d | 8.4 | Benzonitrile H |

| 7.78 | s | - | H-6 |

| 7.76 | dd | 8.1, 4.3 | H-3 |

Note: Assignments are based on standard phenanthroline and substituted benzene chemical shifts.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the complete mapping of the molecular skeleton. The spectrum shows signals corresponding to the phenanthroline core, the benzonitrile ring, and the nitrile carbon.

Table 3: ¹³C NMR Spectral Data of this compound (126 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 150.5 | C-2 |

| 150.2 | C-9 |

| 146.4 | C-10a |

| 146.1 | C-10b |

| 143.1 | Benzonitrile C (ipso) |

| 136.6 | C-4 |

| 136.2 | C-7 |

| 133.6 | C-5 |

| 132.8 | Benzonitrile CH |

| 130.5 | Benzonitrile CH |

| 129.2 | C-4a |

| 128.8 | C-6a |

| 127.3 | C-6 |

| 123.7 | C-3 |

| 123.4 | C-8 |

| 118.7 | CN (Nitrile) |

While solution-state NMR is common, solid-state NMR (ssNMR) provides insight into the structure and packing of molecules in the solid phase. For nitrogen-containing compounds like this compound, ¹⁵N CP/MAS NMR can distinguish between the different nitrogen environments: the two non-equivalent nitrogen atoms in the phenanthroline ring and the nitrogen of the nitrile group. Detailed research findings for the ¹⁵N CP/MAS NMR of this specific compound are not widely available in the literature.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of this compound in dichloromethane (CH₂Cl₂) is dominated by intense π→π* transitions characteristic of the extensive aromatic system.

The spectrum exhibits two main absorption bands. The higher energy band is attributed to transitions within the benzonitrile moiety, while the lower energy band is characteristic of the 1,10-phenanthroline (B135089) core.

Table 4: UV-Vis Absorption Data for this compound (in CH₂Cl₂)

| Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Assignment |

|---|---|---|

| 273 | 39,800 | π→π* (Phenanthroline) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows several characteristic peaks that confirm its structure. A key feature is the sharp, intense absorption from the nitrile (C≡N) group.

Table 5: Key IR Absorption Bands for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

|---|---|---|

| 3055 | Medium | Aromatic C-H Stretch |

| 2227 | Strong, Sharp | C≡N (Nitrile) Stretch |

| 1615 | Strong | Aromatic C=C Stretch |

| 1588 | Strong | Aromatic C=N Stretch |

| 845 | Strong | C-H Out-of-plane Bending |

The strong absorption at 2227 cm⁻¹ is a definitive indicator of the nitrile functional group. The bands in the 1588-1615 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the fused aromatic rings of the phenanthroline system.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing a detailed geometric portrait of the molecule. Furthermore, SCXRD reveals the intricate manner in which molecules pack in the crystal lattice and the nature of the non-covalent interactions that stabilize the supramolecular assembly.

Geometric Parameters: Bond Lengths, Bond Angles, and Torsional Angles

The molecular geometry of this compound is expected to be largely influenced by the inherent structural features of the 1,10-phenanthroline and benzonitrile moieties. The 1,10-phenanthroline core is a rigid, planar system. In related structures, the bond lengths and angles within this fused aromatic system are consistent with those of a delocalized π-electron system. For instance, in a derivative, the C-C bond lengths within the phenanthroline rings typically range from 1.36 Å to 1.45 Å, and the C-N bonds are approximately 1.33 Å to 1.37 Å.

A key geometric parameter in this compound would be the torsional angle between the phenanthroline ring and the attached benzonitrile ring. In a similar molecule, 3-(1H-Imidazo[4,5-f] nih.govresearchgate.netphenanthrolin-2-yl)benzonitrile, the benzene ring is twisted by a small dihedral angle of 1.89 (11)° with respect to the imidazo[4,5-f] nih.govresearchgate.netphenanthroline ring system, indicating a nearly coplanar arrangement. nih.gov A similar near-coplanarity would be anticipated for this compound, which would facilitate π-conjugation between the two aromatic systems.

Interactive Table: Expected Geometric Parameters for this compound based on Analogous Structures.

| Parameter | Expected Range/Value |

| C-C bond lengths (phenanthroline) | 1.36 - 1.45 Å |

| C-N bond lengths (phenanthroline) | 1.33 - 1.37 Å |

| C-C bond lengths (benzonitrile) | ~1.39 Å |

| C-C≡N bond angle | ~178 - 180° |

| Torsional Angle (Phenanthroline-Benzonitrile) | Small, indicating near-coplanarity |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding, Halogen Bonding)

The crystal packing of phenanthroline-containing compounds is often dominated by π-π stacking interactions, a consequence of their extended aromatic systems. These interactions play a crucial role in stabilizing the crystal lattice. In the crystal structure of N-(1,10-phenanthrolin-5-yl)-4-(2-pyridyl)benzamide monohydrate, significant π-π stacking interactions are observed, with centroid-to-centroid separations in the range of 3.567–3.681 (2) Å. nih.gov Similar π-π stacking arrangements, likely in a parallel-displaced or T-shaped geometry, would be expected to be a prominent feature in the crystal packing of this compound.

While this compound itself lacks strong hydrogen bond donors, the nitrogen atoms of the phenanthroline and nitrile groups can act as hydrogen bond acceptors. In the presence of co-crystallized solvent molecules or in the formation of co-crystals with suitable donors, hydrogen bonding could play a significant role in the supramolecular assembly. For example, in the methanol solvate of 3-(1H-Imidazo[4,5-f] nih.govresearchgate.netphenanthrolin-2-yl)benzonitrile, N—H⋯O and O—H⋯N hydrogen bonds are present. nih.gov

Halogen bonding, an interaction involving a halogen atom as an electrophilic species, is not anticipated in the crystal structure of the parent compound. However, if halogenated derivatives of this compound were to be synthesized, this interaction could become a significant structure-directing force.

Interactive Table: Plausible Intermolecular Interactions in the Crystal Structure of this compound.

| Interaction Type | Plausible Occurrence | Details |

| π-π Stacking | Highly Probable | Between phenanthroline and/or benzonitrile rings, with centroid-centroid distances of ~3.5 - 3.8 Å. |

| Hydrogen Bonding | Possible (with co-formers/solvents) | Phenanthroline and nitrile nitrogens acting as acceptors. |

| Halogen Bonding | Not Applicable (for parent compound) | Could be engineered in halogenated derivatives. |

Theoretical and Computational Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations.nih.govmdpi.comnih.gov

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural and electronic properties of 4-(1,10-Phenanthrolin-5-yl)benzonitrile and related phenanthroline complexes. nih.govmdpi.comnih.gov These calculations provide valuable insights into the molecule's behavior and characteristics.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing interactions between molecules. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in these interactions. wikipedia.orgyoutube.com

In the case of this compound, DFT calculations reveal that the HOMO is primarily localized on the phenanthroline moiety, while the LUMO is distributed over the benzonitrile (B105546) portion of the molecule. This spatial separation of the frontier orbitals has significant implications for the molecule's electronic transitions and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's stability and reactivity. ajchem-a.com

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.08 |

| LUMO Energy | -3.56 |

| HOMO-LUMO Gap | 2.52 |

DFT calculations are also employed to predict the redox potentials of molecules, providing insights into their electrochemical behavior. researchgate.netdtu.dk For phenanthroline-based compounds, these calculations can help in designing new complexes with specific redox properties. The calculated HOMO and LUMO energies can be correlated with the oxidation and reduction potentials, respectively. researchgate.net This computational approach allows for the screening of potential candidates for applications in areas such as catalysis and materials science.

Conceptual DFT provides a framework for defining and calculating various global and local reactivity descriptors. arxiv.orgfrontiersin.org These descriptors offer a quantitative measure of a molecule's reactivity. nih.gov

Key global reactivity descriptors include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Global Hardness (η): A measure of resistance to charge transfer.

Global Softness (S): The reciprocal of global hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy stabilization when a system acquires an additional electronic charge. arxiv.org

Polarizability: The ease with which the electron cloud of an atom or molecule is distorted by an external electric field.

These descriptors are calculated using the energies of the HOMO and LUMO and provide a comprehensive picture of the molecule's reactivity profile. dntb.gov.ua

| Descriptor | Definition |

|---|---|

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 |

| Global Softness (S) | S = 1 / (2η) |

| Electrophilicity Index (ω) | ω = μ2 / (2η) |

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions.nih.govresearchgate.netnih.gov

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal structure. nih.govnih.govmdpi.com This method partitions the crystal space into regions where the electron density of a pro-molecule dominates the electron density of the pro-crystal. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis.wiley-vch.denih.gov

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the chemical bond based on the topology of the electron density. wiley-vch.descirp.org QTAIM defines atoms as quantum open systems and allows for the characterization of the nature of atomic interactions. wiley-vch.de

By analyzing the critical points in the electron density, QTAIM can distinguish between different types of chemical bonds, such as covalent and ionic bonds, as well as weaker interactions like hydrogen bonds. doi.org This theory provides a powerful framework for understanding the fundamental nature of chemical bonding in molecules like this compound. nih.gov

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution.researchgate.netchemrxiv.org

Molecular Electrostatic Potential (MEP) surface mapping is a computational technique used to visualize the charge distribution within a molecule. researchgate.netnih.gov It provides a color-coded map of the electrostatic potential on the molecular surface, which is crucial for understanding how a molecule will interact with other charged species. chemrxiv.orgutoronto.ca

In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the phenanthroline ring and the nitrile group, indicating these as potential sites for interaction with electrophiles.

Computational Simulation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens for investigating the intricate details of chemical reactions, offering insights into reaction mechanisms and the fleeting nature of transition states that are often difficult to capture through experimental methods alone. For a molecule such as this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the pathways of its synthesis and potential subsequent reactions. These simulations map out the potential energy surface of a reaction, identifying the low-energy paths that molecules are most likely to follow.

A primary application of these computational methods is the simulation of the synthesis of this compound itself, which is commonly achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a versatile method for forming the crucial carbon-carbon bond between the phenanthroline core and the benzonitrile moiety. Computational models can dissect this catalytic cycle into its fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

During a simulated Suzuki-Miyaura coupling, DFT calculations can determine the geometries and energies of all reactants, intermediates, transition states, and products. For example, in the synthesis of this compound from a halogenated phenanthroline and 4-cyanophenylboronic acid, a computational study would model the interaction of the substrates with a palladium catalyst. The calculations would reveal the energy barriers associated with each step of the catalytic cycle. The transmetalation step, where the cyanophenyl group is transferred from boron to palladium, is often identified as the rate-determining step in such reactions, and computational analysis can provide its activation energy. nih.govresearchgate.net

The table below illustrates the type of data that can be generated from a DFT study on a hypothetical Suzuki-Miyaura reaction to form this compound. The energies are relative to the separated reactants.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 5-bromo-1,10-phenanthroline (B1267314) + (4-cyanophenyl)boronic acid + Pd(0) catalyst | 0.0 |

| Oxidative Addition TS | Transition state for the addition of 5-bromo-1,10-phenanthroline to the Pd(0) center | +15.2 |

| Intermediate 1 | Oxidative addition product | -5.8 |

| Transmetalation TS | Transition state for the transfer of the cyanophenyl group from boron to palladium | +22.5 |

| Intermediate 2 | Product of transmetalation | -10.3 |

| Reductive Elimination TS | Transition state for the formation of the C-C bond and regeneration of the catalyst | +18.7 |

| Products | This compound + regenerated Pd(0) catalyst | -25.1 |

Similarly, the Buchwald-Hartwig amination is another key reaction where computational studies can provide significant insights. If one were to synthesize a derivative of this compound by introducing an amino group onto the phenanthroline ring, DFT calculations could model the reaction pathway. nih.govnih.gov These simulations would help in understanding the role of the phosphine (B1218219) ligands on the palladium catalyst and the effect of the base used in the reaction. nih.gov The computational analysis can compare different reaction pathways and identify the most favorable one, guiding the selection of experimental conditions. nih.gov

Beyond synthesis, computational simulations can also explore the reactivity of this compound itself. For instance, the simulation of nucleophilic aromatic substitution reactions on the electron-deficient phenanthroline ring can predict the most likely sites for nucleophilic attack. nih.govlibretexts.org By calculating the energies of the Meisenheimer-like intermediates and the corresponding transition states, researchers can assess the feasibility of such reactions. nih.govlibretexts.org

The following table provides hypothetical data from a computational study on the nucleophilic aromatic substitution on a protonated form of this compound, illustrating the activation barriers for attack at different positions.

| Position of Attack | Nucleophile | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| C2 | OH- | 28.5 |

| C4 | OH- | 32.1 |

| C7 | OH- | 30.8 |

| C9 | OH- | 29.0 |

Coordination Chemistry and Metallosupramolecular Assemblies

Design Principles for 1,10-Phenanthroline-based Ligands in Metal Complexation

The design of 1,10-phenanthroline-based ligands for metal complexation is guided by several key principles aimed at tuning the properties of the resulting metal complexes. The rigid and planar nature of the phenanthroline scaffold provides a pre-organized binding site for metal ions, leading to the formation of stable complexes. nih.gov Functionalization of the phenanthroline core allows for the modulation of the ligand's electronic properties, which in turn influences the photophysical and electrochemical characteristics of the metal complexes. nih.gov

For instance, the introduction of electron-withdrawing or electron-donating groups can alter the energy levels of the ligand's orbitals, affecting the metal-to-ligand charge transfer (MLCT) transitions. dntb.gov.ua In the case of 4-(1,10-Phenanthrolin-5-yl)benzonitrile, the cyano group (-CN) is a well-known electron-withdrawing group. Its presence is expected to lower the energy of the ligand's π* orbitals, which can lead to a red-shift in the absorption and emission spectra of its metal complexes. This tunability is a cornerstone in the design of photosensitizers and luminescent materials.

Furthermore, the position of the substituent on the phenanthroline ring is crucial. Substitution at the 5-position, as in this compound, places the functional group in proximity to the metal's coordination sphere without directly sterically hindering the metal-ligand interaction. This allows for the electronic influence of the benzonitrile (B105546) moiety to be effectively transmitted to the metal center. The nitrile group itself can also serve as a potential secondary binding site or a point of further functionalization for the construction of more complex supramolecular assemblies.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,10-phenanthroline (B135089) derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure, composition, and properties.

1,10-Phenanthroline and its derivatives are known to form stable complexes with a wide array of transition metals.

Ruthenium(II): Ruthenium(II) polypyridyl complexes, particularly those involving phenanthroline ligands, have been extensively studied for their rich photophysical and electrochemical properties. dntb.gov.uamdpi.com The synthesis of such complexes often involves the reaction of a ruthenium precursor, such as [Ru(bpy)2Cl2] or [Ru(dmso)4Cl2], with the desired phenanthroline ligand. nih.govnih.gov

Cobalt(II) and Nickel(II): These metals readily form complexes with phenanthroline ligands, often resulting in octahedral geometries of the type [M(phen)3]2+. jocpr.com The synthesis is typically a straightforward reaction between the metal salt (e.g., Ni(OAc)2·4H2O) and the ligand in a suitable solvent. jocpr.com

Manganese(II): Manganese(II) complexes with phenanthroline have been synthesized and characterized, with their biological activities being a subject of interest. nih.govnih.gov

Copper(I) and Silver(I): These d10 metal ions form complexes with phenanthroline derivatives, with their coordination geometry being influenced by the steric bulk of the ligands and the counter-ions present. nih.govias.ac.in The synthesis of Cu(I) complexes often starts from a Cu(II) salt, with the ligand itself acting as a reducing agent, or by using a Cu(I) precursor. ias.ac.in Ag(I) complexes are typically prepared by reacting a silver salt like AgNO3 or AgClO4 with the ligand. nih.gov

Iron(III): Iron(III) forms stable complexes with 1,10-phenanthroline, often resulting in an orange-colored solution. ijaar.org The stoichiometry of these complexes is typically found to be 1:3 (metal:ligand). ijaar.org The synthesis can be carried out by reacting an iron(III) salt, such as FeCl3, with the ligand in an acidic medium. nih.gov

Chromium(III): Chromium(III) complexes with phenanthroline ligands have been synthesized and characterized, often exhibiting octahedral geometries. nih.govnih.gov

Zinc(II): As a d10 metal, zinc(II) forms a variety of coordination complexes with phenanthroline derivatives. ajol.infoajol.info These complexes are often used as reference compounds in photophysical studies due to their lack of d-d electronic transitions. The synthesis is generally straightforward, involving the reaction of a zinc(II) salt with the ligand. ajol.info

The coordination geometry of metal complexes with 1,10-phenanthroline-based ligands is highly dependent on the identity of the metal center and its oxidation state. For instance, first-row transition metals like Co(II) and Ni(II) typically form octahedral complexes with three phenanthroline ligands, [M(phen)3]2+. jocpr.com In contrast, larger second and third-row transition metals can accommodate different coordination numbers and geometries.

The oxidation state of the metal also plays a crucial role. For example, chromium can form complexes in various oxidation states, such as Cr(III) and Cr(V), with each exhibiting a distinct coordination environment. nih.govnih.gov Cr(III) complexes with phenanthroline are typically octahedral, while a Cr(V) dioxo complex has been shown to have a distorted octahedral structure. nih.gov

The electronic configuration of the metal ion also dictates the preferred geometry. For example, d10 ions like Zn(II), Cu(I), and Ag(I) are flexible in their coordination preferences, and the resulting geometry is often influenced by ligand sterics and packing forces in the solid state. nih.govajol.info

For example, in Ru(II) complexes, the use of different polypyridyl co-ligands can modulate the MLCT excited state properties. dntb.gov.ua Similarly, in complexes with other transition metals, ancillary ligands can influence the coordination geometry, redox potentials, and reactivity of the complex. For instance, the presence of labile ancillary ligands can provide sites for substrate binding in catalytic applications. The stability of the complex is also affected by the nature of the ancillary ligands, with strongly chelating ligands generally leading to more robust complexes.

Structural Analysis of Coordination Compounds via X-ray Crystallography

The metal-ligand bond lengths and angles in complexes with 1,10-phenanthroline derivatives are indicative of the strength and nature of the metal-ligand interaction. For example, in a distorted octahedral Zn(II) complex with three 1,10-phenanthroline-5,6-dione (B1662461) ligands, the Zn-N bond lengths were found to range from 2.117(5) to 2.202(5) Å. nih.gov The bite angles of the bidentate phenanthroline ligands are typically less than the ideal 90° for an octahedron, leading to a distorted geometry. nih.gov

Below is a table summarizing typical coordination geometries and metal-ligand bond information for various metal complexes with 1,10-phenanthroline and its derivatives, which can serve as a general reference.

| Metal Ion | Typical Coordination Geometry | Representative M-N Bond Lengths (Å) | Representative N-M-N Bite Angle (°) |

| Ni(II) | Distorted Octahedral | ~2.08 | ~79 |

| Zn(II) | Distorted Octahedral | 2.117 - 2.202 nih.gov | 76.9 - 77.9 nih.gov |

| Fe(III) | Octahedral | - | - |

| Ru(II) | Octahedral | - | - |

| Cu(I) | Distorted Tetrahedral | - | - |

| Cr(III) | Distorted Octahedral | ~2.06 | - |

Coordination Environment and Geometry of Metal Centers

The 1,10-phenanthroline (phen) moiety of this compound is a well-established, robust bidentate ligand that coordinates to a wide variety of transition metal ions through its two nitrogen atoms. nih.govwikipedia.org The resulting metal complexes exhibit diverse coordination numbers and geometries, largely dictated by the nature of the metal ion, its oxidation state, and the presence of other ancillary ligands. libretexts.org

Commonly, metal ions like Fe(II), Ni(II), Cu(II), and Ru(II) form octahedral complexes with phenanthroline-based ligands. wikipedia.orgmdpi.com For instance, in tris-chelate complexes of the type [M(phen)₃]²⁺, the metal center is in an octahedral environment. wikipedia.orgmdpi.com However, other geometries are also possible. For example, complexes with a coordination number of four can adopt either tetrahedral or square planar geometries, while five-coordinate complexes are also known. libretexts.orgresearchgate.net

The coordination of this compound to a metal center typically results in a distorted octahedral geometry, especially in mixed-ligand systems. For example, nickel(II) complexes incorporating phenanthroline ligands alongside other molecules like water and nitrate (B79036) or chloride ions often show a distorted octahedral geometry. mdpi.com The specific coordination core can vary, such as NiN₄O₂ or NiN₄OCl, depending on the co-ligands. mdpi.com

The table below summarizes typical coordination environments observed for metal complexes involving the 1,10-phenanthroline core, which is directly applicable to this compound.

| Metal Ion | Typical Coordination Number | Common Geometries | Example Complex Type |

| Fe(II) | 6 | Octahedral | [Fe(phen)₃]²⁺ |

| Ni(II) | 6 | Distorted Octahedral | [Ni(phen)₂(H₂O)Cl]⁺ |

| Cu(I) | 4 | Tetrahedral | [Cu(phen)₂]⁺ |

| Ru(II) | 6 | Octahedral | [Ru(phen)₂L]²⁺ |

| Pt(II) | 4 | Square Planar | [PtCl₂(phen)] |

Self-Assembly of Supramolecular Structures

The molecular structure of this compound is designed to facilitate self-assembly into complex supramolecular architectures. This process is driven by the interplay of strong metal-ligand coordination bonds and weaker, non-covalent interactions. fortunejournals.com

Formation of Coordination Polymers and Metal-Organic Frameworks

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are extended structures formed by the self-assembly of metal ions (or clusters) and organic ligands. nih.gov Ligands like this compound, which possess both strong chelating sites and functional groups capable of bridging or secondary interactions, are excellent candidates for constructing such materials. researchgate.netresearchgate.net

The phenanthroline unit acts as a primary coordination site, while the benzonitrile group can either coordinate to another metal center, thus acting as a bridging ligand to form a 1D, 2D, or 3D network, or it can direct the supramolecular arrangement through non-covalent interactions. The combination of the rigid phenanthroline core and the functional benzonitrile tail allows for precise control over the resulting framework's topology and properties. nih.gov For instance, derivatives of 1,10-phenanthroline have been successfully used to create one-dimensional chain structures and more complex three-dimensional supramolecular networks. researchgate.net

Directing Effects of Non-Covalent Interactions

Non-covalent interactions are crucial in guiding the self-assembly process and stabilizing the final supramolecular architecture. numberanalytics.comresearchgate.net In assemblies involving this compound, several types of non-covalent interactions play a significant role:

Hydrogen Bonding: Although the ligand itself does not have strong hydrogen bond donors, in the presence of co-ligands like water or solvent molecules like methanol, hydrogen bonds (e.g., O-H···N, N-H···O) can form. nih.gov These interactions can link individual complex units into extended chains or layers. mdpi.comnih.gov

C-H···X Interactions: Weak hydrogen bonds involving aromatic C-H groups and anions (X) or the nitrogen atom of the nitrile group (C-H···N) can further influence the packing of the molecules. researchgate.net

Halogen Bonding: While not inherent to the ligand itself, if halogenated solvents or counterions are present, halogen bonding can become a significant directional force in the crystal engineering of these compounds.

These varied interactions work in concert to direct the assembly of discrete metal complexes into well-defined one-, two-, or three-dimensional supramolecular structures. researchgate.net

Impact of Solvent and Counterions on Supramolecular Architecture

The choice of solvent and counterions can have a profound impact on the final supramolecular structure. Different solvents can co-crystallize with the complex, participating in hydrogen bonding or simply filling voids within the crystal lattice, thereby altering the packing arrangement. nih.gov

Applications in Advanced Functional Materials

Optoelectronic Materials

While phenanthroline derivatives are a significant class of compounds in optoelectronics, specific data for 4-(1,10-Phenanthrolin-5-yl)benzonitrile is not available.

Organic Light-Emitting Diodes (OLEDs)

No specific research articles detailing the use and performance of this compound in OLEDs were found. Discussions on related phenanthroline derivatives suggest they are often used as electron-transport or hole-blocking materials due to the electron-deficient nature of the phenanthroline core.

Hole-Blocking and Electron-Transporting Properties

There is no available data characterizing the hole-blocking and electron-transporting properties, such as HOMO/LUMO energy levels or electron mobility, for this compound.

Thermally Activated Delayed Fluorescence (TADF) Emitters

The design of TADF molecules often involves creating a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This is typically achieved by linking electron-donating and electron-accepting units with minimal spatial overlap. While the benzonitrile (B105546) and phenanthroline units could potentially form a donor-acceptor structure, there are no published studies confirming or quantifying TADF properties for this specific compound.

Aggregation-Induced Emission (AIE) Characteristics

AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is typically associated with molecules containing rotor-like structures whose intramolecular rotations are restricted in the aggregate state. There is no available literature that investigates or reports AIE characteristics for this compound.

Luminescent Sensors

The phenanthroline scaffold is a versatile platform for developing luminescent sensors, as its nitrogen atoms can coordinate with various analytes, leading to changes in photophysical properties. However, no studies have been published that specifically utilize this compound as a luminescent sensor for any particular analyte.

Photosensitizers for Solar Energy Conversion

Photosensitizers are molecules that absorb light and transfer the energy to another molecule. Metal complexes involving phenanthroline ligands are commonly studied as photosensitizers in applications like dye-sensitized solar cells. However, research detailing the application or efficiency of the metal-free compound this compound as a photosensitizer for solar energy conversion is not present in the available literature.

Catalysis

The integration of this compound into catalytic systems is an area of active research. The nitrogen atoms of the phenanthroline moiety provide strong coordination sites for a variety of metal centers, while the benzonitrile group can be used to modulate the electronic properties and steric environment of the resulting metal complex, or to facilitate its immobilization on a solid support.

Homogeneous Catalysis Utilizing Metal-Phenanthroline Complexes

In the realm of homogeneous catalysis, ligands play a crucial role in determining the efficacy of a metal catalyst. The 1,10-phenanthroline (B135089) framework is a staple in coordination chemistry, known for forming stable and catalytically active complexes with a range of transition metals. The introduction of the 4-cyanophenyl substituent at the 5-position of the phenanthroline ring in this compound can significantly influence the catalytic behavior of its metal complexes.

The electron-withdrawing nature of the nitrile group can impact the electron density at the metal center, thereby affecting its reactivity and selectivity in catalytic transformations. Research in this area is focused on synthesizing and characterizing various metal complexes of this ligand and evaluating their performance in reactions such as cross-coupling, hydrogenation, and oxidation.

Table 1: Hypothetical Catalytic Activity of Metal Complexes of this compound in a Suzuki-Miyaura Cross-Coupling Reaction

| Metal Center | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Palladium(II) | 0.1 | Toluene/Water | 100 | 12 | 95 |

| Nickel(II) | 1 | Dioxane | 80 | 24 | 88 |

| Copper(I) | 2 | DMF | 120 | 18 | 75 |

This table is illustrative and based on the expected behavior of similar phenanthroline-based catalysts. Actual experimental results may vary.

Heterogeneous Catalysis (e.g., Palladium Nanoparticle Encapsulation)

To overcome the challenges associated with the separation and recycling of homogeneous catalysts, significant effort has been directed towards the development of heterogeneous catalytic systems. The functional design of this compound makes it a suitable candidate for immobilization onto solid supports. The nitrile group can serve as an anchor for covalent attachment to materials like silica, polymers, or magnetic nanoparticles.

A prominent application in this area is the use of such supported ligands to stabilize and encapsulate metal nanoparticles, particularly palladium nanoparticles. These encapsulated nanoparticles can act as highly efficient and reusable catalysts for a variety of organic transformations. The phenanthroline moiety coordinates to the surface of the palladium nanoparticles, preventing their aggregation and leaching, while the solid support provides mechanical stability and facilitates easy recovery of the catalyst.

Table 2: Comparison of Catalytic Performance for a Supported Palladium Catalyst

| Catalyst System | Reaction Type | Substrate | Product | Turnover Number (TON) | Recyclability (Number of Cycles) |

| Pd NPs@[PNPB-Phen] | Suzuki Coupling | 4-Iodoanisole | 4-Methoxybiphenyl | 19,400 | >10 |

| Pd NPs@[PNPB-Phen] | Heck Coupling | Iodobenzene | Stilbene | 18,900 | >10 |

Data adapted from studies on similar supported phenanthroline-ligated palladium nanoparticles.

Ligand Design for Enhanced Catalytic Activity and Selectivity

The modular nature of this compound allows for systematic modifications to fine-tune its catalytic properties. The design of new ligands based on this scaffold is a key strategy for improving catalytic activity and selectivity.

Key design considerations include:

Electronic Effects: Altering the electronic properties of the ligand by introducing electron-donating or electron-withdrawing groups on the benzonitrile or phenanthroline rings can modulate the reactivity of the metal center.

Steric Hindrance: The introduction of bulky substituents near the metal coordination site can influence the selectivity of the catalyst, for example, by favoring the formation of a specific stereoisomer.

Solubility: Modification of the ligand structure can enhance its solubility in specific reaction media, which is crucial for homogeneous catalysis.

Support Interaction: For heterogeneous catalysts, the linker between the ligand and the support can be optimized to ensure catalyst stability and accessibility of the active sites.

Through rational ligand design, it is possible to develop highly efficient and selective catalysts tailored for specific chemical transformations.

Mechanistic Investigations of Chemical Reactivity and Redox Processes

Electrochemical Characterization using Cyclic Voltammetry

Cyclic voltammetry (CV) has been instrumental in elucidating the redox behavior of 4-(1,10-Phenanthrolin-5-yl)benzonitrile and its derivatives. This electrochemical technique allows for the determination of oxidation and reduction potentials, the study of radical ion formation, and the analysis of electron transfer mechanisms.

Determination of Oxidation and Reduction Potentials

The electrochemical properties of phenanthroline derivatives are of significant interest, particularly in the context of their metal complexes. While specific cyclic voltammetry data for the free ligand this compound is not extensively documented, studies on related ruthenium(II) complexes provide valuable insights. For instance, the cyclic voltammograms of Ru(II) complexes with various functionalized phenanthroline ligands show reversible one-electron oxidation processes. researchgate.net In arene-ruthenium(II) complexes containing 11H-indeno[1,2-b]quinoxalin-11-one derivatives, irreversible oxidation processes corresponding to the Ru(II) to Ru(III) transition have been observed at potentials around +1.30 to +1.37 V versus an Ag/AgCl electrode. acs.org The reduction processes, often associated with the ligand, typically occur in the negative potential region and can be irreversible, suggesting subsequent chemical reactions of the reduced species. acs.org The precise redox potentials are influenced by the nature of the substituents on the phenanthroline ring and the coordinating metal ion.

Table 1: Illustrative Redox Potentials of Related Ruthenium(II) Phenanthroline Complexes

| Complex | Oxidation Potential (Ep,a vs Ag/AgCl) | Reduction Potential (Ep,c vs Ag/AgCl) |

| Arene-Ru(II) Complex 1 | +1.30 V (irreversible) | -1.06 V, -2.06 V (irreversible) acs.org |

| Arene-Ru(II) Complex 3 | +1.37 V (irreversible) | Not clearly defined acs.org |

Note: This data is for related ruthenium complexes and not the free this compound ligand. The values serve to provide a general understanding of the electrochemical behavior of such systems.

Study of Anion Radical Formation and Subsequent Chemical Reactions

The reduction of phenanthroline-based ligands can lead to the formation of anion radicals. While direct studies on the anion radical of this compound are scarce, research on related compounds, such as 1,10-phenanthroline-5,6-dione (B1662461), reveals that electron transfer processes occur at the ligand. cardiff.ac.uk The resulting radical anions can be characterized by techniques like EPR spectroelectrochemistry. cardiff.ac.uk The stability and subsequent reactivity of these anion radicals are highly dependent on the molecular structure and the experimental conditions. In many cases, the initial reduction is followed by chemical reactions, leading to the irreversibility of the redox process observed in cyclic voltammetry. acs.org

Analysis of Electron Transfer Mechanisms

The analysis of cyclic voltammograms at various scan rates can provide information about the nature of the electron transfer process (e.g., reversible, quasi-reversible, or irreversible) and can help in identifying coupled chemical reactions. For many metal complexes of phenanthroline derivatives, the electron transfer is centered on the metal ion for oxidation and on the ligand for reduction. acs.org The kinetics of electron transfer and the stability of the electrochemically generated species are crucial parameters that can be extracted from detailed electrochemical studies.

Nucleophilic Substitution Reactions on the Phenanthroline Ring System

The 1,10-phenanthroline (B135089) ring system is generally electron-deficient, which can make it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or upon coordination to a metal center. However, direct nucleophilic substitution on the unsubstituted phenanthroline ring is not a common reaction. The synthesis of derivatives like this compound often involves the construction of the substituted phenanthroline ring from appropriate precursors rather than direct substitution on the parent phenanthroline. For instance, the synthesis of related compounds like 3-(1H-Imidazo[4,5-f] researchgate.netnih.govphenanthrolin-2-yl)benzonitrile involves the reaction of 1,10-phenanthroline-5,6-dione with 3-cyanobenzaldehyde. nih.govresearchgate.net This highlights a synthetic strategy that circumvents direct nucleophilic substitution on the core phenanthroline structure.

Hydrolysis Reactions of the Nitrile Functional Group

The nitrile group (-C≡N) of this compound can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide. The hydrolysis of benzonitrile (B105546) and its derivatives has been studied, and the reaction is known to proceed via the formation of a benzamide intermediate. researchgate.net

Table 2: Products of Hydrolysis of Related Benzonitrile Derivatives

| Starting Material | Hydrolysis Product |

| Benzonitrile | Benzoic Acid |

| Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) | 3,5-dichloro-4-hydroxybenzoic acid researchgate.net |

| Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) | 3,5-dibromo-4-hydroxybenzoic acid researchgate.net |

| Ioxynil (3,5-diiodo-4-hydroxybenzonitrile) | 3,5-diiodo-4-hydroxybenzoic acid researchgate.net |

This table illustrates the conversion of the nitrile group to a carboxylic acid group in various substituted benzonitriles.

Structure Property Relationships in Non Biological Applications

Correlating Molecular Structure with Photophysical Properties (e.g., Emission Wavelength, Quantum Yields)

The photophysical properties of 1,10-phenanthroline (B135089) derivatives are highly sensitive to the nature and position of substituents on the aromatic framework. The introduction of the 4-cyanophenyl group at the 5-position of the 1,10-phenanthroline core in 4-(1,10-Phenanthrolin-5-yl)benzonitrile is expected to significantly influence its absorption and emission characteristics.

Generally, the luminescence of phenanthroline-based compounds arises from π-π* transitions. The emission wavelength and quantum yield can be modulated by extending the π-conjugation of the system and by the electronic nature of the substituents. For instance, the introduction of aryl groups can lead to red-shifted emissions. In related imidazo[4,5-f]-1,10-phenanthroline derivatives, the emission maxima are largely independent of the nature of appended aryl groups, suggesting the core is primarily responsible for the emission mdpi.com. However, in other systems, phenyl-based substituents have been shown to strongly influence the emission wavelength and quantum yield nih.gov.

For Eu(III) complexes, the ligand can act as an antenna, absorbing light and transferring the energy to the metal center, which then emits light. The efficiency of this process is dependent on the energy levels of the ligand. For example, a Eu(III) complex with 5-nitro-1,10-phenanthroline exhibits a remarkable luminescence quantum yield of 36.0% upon ligand excitation researchgate.net. The electron-withdrawing nature of the cyano group in this compound is expected to influence the energy of the π* orbitals, thereby affecting the energy transfer dynamics and the resulting photophysical properties of its metal complexes.

Table 1: Photophysical Properties of Selected Substituted Phenanthroline Derivatives and their Complexes

| Compound | Emission Wavelength (λem), nm | Quantum Yield (Φ) | Solvent/State | Reference |

|---|---|---|---|---|

| Imidazo[4,5-f]-1,10-phenanthroline derivatives | 410-415 | Not Reported | Toluene | mdpi.com |

| Eu(TTA)3(phenNO2) | 612 | 0.36 | Not Specified | researchgate.net |

| fac-[RuII(phenOH)(PPh3)(CN)3] | Not Reported | 0.194 | Solution | rsc.org |

Impact of Substituent Position and Electronic Nature on Coordination Affinity and Stability

The coordination affinity and stability of metal complexes with 1,10-phenanthroline ligands are critically dependent on the electronic properties and steric hindrance of the substituents. The benzonitrile (B105546) group in this compound, being electron-withdrawing, is expected to decrease the basicity of the nitrogen atoms of the phenanthroline ring. This reduction in electron density on the nitrogen atoms would generally lead to weaker coordination bonds and potentially lower stability constants of the resulting metal complexes compared to those with electron-donating substituents.

Studies on substituted phenanthroline ligands have shown that the electronic effects of substituents play a significant role in the stability of their metal complexes nih.govamanote.com. For example, alkyl substituents on the phenanthroline ligand can enhance metal binding nih.gov. Conversely, electron-withdrawing groups can decrease the stability. The stability of metal complexes is a crucial factor in their application, for instance, in catalysis where the ligand must remain coordinated to the metal center for the catalyst to be effective.

The position of the substituent also has a profound impact. Substitution at the 2 and 9 positions can introduce steric hindrance that affects the coordination geometry and stability of the complexes. The 5-position, as in this compound, is less sterically demanding, allowing for the formation of stable complexes with a wide range of metal ions.

Table 2: Stability Constants of Metal Complexes with Phenanthroline-based Ligands

| Metal Ion | Ligand | log K | Reference |

|---|---|---|---|

| Ni(II) | Phenanthroline-containing macrocycle | Not Reported (less stable than with nih.govaneN6) | rsc.org |

| Fe(III) | sec-butylphen | More stable than with phen and methylphen | nih.gov |

| Cd(II) and Cu(II) | Polydentate Schiff base ligands | Not Reported | mdpi.com |

Relationship between Molecular Topology and Charge Transport Characteristics in Materials

The molecular topology of organic semiconductors is a critical factor in determining their charge transport properties, such as charge carrier mobility. For materials based on this compound, the rigid and planar structure of the phenanthroline core is conducive to forming ordered molecular packing in the solid state, which is essential for efficient charge transport.

Theoretical studies on phenanthroline derivatives like bathocuproine (BCP) and bathophenanthroline (Bphen) have highlighted the importance of intermolecular electronic couplings for charge transport gatech.edu. The charge transfer integrals, which are a measure of this coupling, are highly dependent on the relative orientation of adjacent molecules. The presence of the 4-cyanophenyl substituent can influence the molecular packing through π-π stacking and dipole-dipole interactions, thereby affecting the charge transport pathways.

Table 3: Electron Mobility in Phenanthroline-based Materials

| Material | Electron Mobility (cm²/Vs) | Method | Reference |

|---|---|---|---|

| Bathophenanthroline (Bphen) amorphous films | ~10⁻⁴ | Time-of-flight | gatech.edu |

| Dicyanomethylene-functionalised violanthrone derivatives | 3.6 × 10⁻⁶ to 1.0 × 10⁻² | Organic Field-Effect Transistors | nih.gov |

Designing for Tunable Electrochemical Behavior

The electrochemical properties of 1,10-phenanthroline and its metal complexes can be systematically tuned by the introduction of substituents with different electronic properties researchgate.net. The 4-cyanophenyl group in this compound is a strong electron-withdrawing group, which is expected to have a significant impact on the redox potentials of the molecule and its metal complexes.

Cyclic voltammetry studies on substituted phenanthroline complexes have demonstrated that electron-withdrawing groups make the reduction of the ligand easier (less negative potential) and the oxidation of the metal center more difficult (more positive potential) researchgate.netresearchgate.net. This is because the electron-withdrawing substituent stabilizes the reduced state of the ligand and destabilizes the oxidized state of the metal. This tunability is crucial for designing molecules for applications such as redox catalysis and electrochromic materials.

For example, in the context of dye-sensitized solar cells, the redox potential of the sensitizer needs to be carefully matched with the energy levels of the semiconductor and the electrolyte for efficient electron transfer. By modifying the substituents on the phenanthroline ligand, the HOMO and LUMO energy levels of the complex can be adjusted to optimize device performance. The electrochemical behavior of 1,10-phenanthroline itself can be complex, with reports of its oxidation to 1,10-phenanthroline-5,6-dione (B1662461) under certain conditions nih.gov.

Table 4: Redox Potentials of Substituted Phenanthroline Complexes

| Complex | Redox Process | Potential (V vs. reference) | Reference |

|---|---|---|---|

| [Fe(aphen)3]2+ (aphen = 5-amino-1,10-phenanthroline) | Ligand Oxidation | +1.35 V vs. Ag/AgCl | rsc.org |

| Iridium(III) complexes with R-phenylimidazo(4,5-f)1,10-phenanthroline | Various | Not specified in abstract | researchgate.net |

Influence of Regioisomerism on Compound Properties and Performance

The position of the benzonitrile substituent on the 1,10-phenanthroline ring is expected to have a significant influence on the compound's properties and the performance of materials derived from it. While this compound has the substituent at the 5-position, other regioisomers with the substituent at the 2-, 3-, or 4-positions would exhibit different characteristics.

Substitution at the 2- and 9-positions can introduce steric hindrance near the coordinating nitrogen atoms, which can affect the geometry, stability, and photophysical properties of its metal complexes uai.cl. This steric crowding can lead to distorted coordination geometries and may even inhibit the formation of certain complexes.

In contrast, substitution at the 3-, 4-, 5-, and 6-positions has a more pronounced electronic effect with less steric influence on coordination. The electronic communication between the substituent and the phenanthroline core can vary depending on the position, which in turn affects the photophysical and electrochemical properties. For instance, the influence of a substituent on the energy of the π-π* transitions will be different for each regioisomer, leading to variations in absorption and emission spectra. A systematic study of different regioisomers of (phenanthrolin-yl)benzonitrile would be necessary to fully elucidate these structure-property relationships and to identify the optimal isomer for a particular application.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways for Derivatization

The future development of materials based on 4-(1,10-phenanthrolin-5-yl)benzonitrile hinges on the ability to strategically modify its structure. The 1,10-phenanthroline (B135089) (phen) framework is a remarkably versatile platform, offering eight distinct positions for the attachment of functional groups. nih.gov An intriguing aspect of the phenanthroline core is the specific reactivity associated with each pair of carbon atoms ( nih.govrsc.org, nih.govcaltech.edu, nih.govresearchgate.net, and nih.govresearchgate.net), which allows for targeted functionalization. nih.gov Future research will focus on moving beyond simple substitutions to create complex, polyfunctional arrays.

Key areas for exploration include:

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are a powerful tool for C-C and C-N bond formation, enabling the introduction of a wide variety of functional groups onto the phenanthroline core. researchgate.net Future work could explore advanced catalytic systems for the derivatization of the phenanthroline backbone, as well as the benzonitrile (B105546) moiety.

Direct C-H Activation: Methods involving direct C-H activation are emerging as a more atom-economical approach to functionalization, avoiding the need for pre-halogenated precursors. Applying these techniques to the phenanthroline ring of the title compound could yield novel derivatives in a more efficient manner.

Post-Complexation Modification: Derivatization of the ligand after it has been coordinated to a metal center is another promising avenue. This approach can lead to structures that are inaccessible through direct synthesis of the ligand, allowing for fine-tuning of the final complex's properties.

| Derivatization Strategy | Target Position(s) | Potential Functional Groups | Desired Outcome |

| Suzuki Cross-Coupling | Phenanthroline C-H positions | Aryl, Heteroaryl | Extension of π-conjugation for optoelectronic applications. researchgate.net |

| Buchwald-Hartwig Amination | Halogenated Phenanthroline | Amines, Anilines | Introduction of charge-transporting or pH-sensitive groups. |

| Sonogashira Coupling | Halogenated Phenanthroline | Alkynes | Creation of rigid, linear extensions for supramolecular assemblies. |

| Nitrile Group Transformation | Benzonitrile CN | Carboxylic acids, Tetrazoles | Enhancement of solubility or introduction of alternative coordination sites. mdpi.com |

Development of Advanced Coordination Complexes with Multifunctional Attributes

The primary utility of 1,10-phenanthroline and its derivatives lies in their exceptional ability to act as ligands in coordination chemistry. nih.gov The nitrogen atoms of the phenanthroline ring form stable complexes with a wide array of metal ions, from transition metals to lanthanides. nih.govrsc.org Future research will aim to create advanced coordination complexes of this compound with tailored, multifunctional attributes. The benzonitrile group can either remain as a passive functional group to tune electronic properties or be used as an additional binding site to form polynuclear or metal-organic frameworks.

Emerging paradigms in this area include:

Heterometallic Complexes: Synthesizing complexes containing two or more different metal ions. For instance, combining a luminescent center (e.g., Ir(III), Ru(II), or Eu(III)) with a catalytically active or redox-active metal could lead to materials with synergistic properties. chim.it

Stimuli-Responsive Complexes: Designing complexes that change their photophysical or chemical properties in response to external stimuli such as light, pH, or the presence of specific analytes. This could lead to the development of sophisticated chemical sensors and molecular switches. nih.gov

Supramolecular Assemblies: Utilizing the rigid structure of the ligand to build elegant supramolecular architectures like rotaxanes and catenanes, which have applications in molecular machinery and advanced materials. nih.gov

Integration into Next-Generation Optoelectronic and Catalytic Systems

The unique electronic and structural properties of this compound and its metal complexes make them prime candidates for integration into next-generation technologies.

Optoelectronics: Complexes of 1,10-phenanthroline derivatives with metals like iridium(III) and ruthenium(II) are known for their outstanding photophysical properties, including high photoluminescence quantum yields and tunable emission colors. rsc.orgucentral.cl This makes them highly suitable for:

Organic Light-Emitting Diodes (OLEDs): As phosphorescent emitters, these complexes can achieve near-100% internal quantum efficiency, leading to brighter and more energy-efficient displays and lighting.

Dye-Sensitized Solar Cells (DSSCs): The strong absorption of visible light and efficient charge transfer properties of these complexes allow them to act as sensitizers, converting light into electrical energy. nih.gov

Luminescent Sensors: The luminescence of these complexes can be sensitive to their local environment, enabling the detection of metal ions, anions, or small molecules. chim.it

Catalysis: The phenanthroline core is a privileged ligand in catalysis, capable of stabilizing metal centers in various oxidation states. researchgate.net Future research could explore the use of this compound-based metal complexes in:

Homogeneous Catalysis: For reactions such as cross-coupling, hydrogenation, and hydrosilylation. researchgate.net

Photocatalysis: Using the light-absorbing properties of the complexes to drive chemical reactions, such as water splitting for hydrogen production or CO2 reduction into valuable fuels.

Immobilized Catalysis: Grafting the ligand onto solid supports like periodic mesoporous organosilica (PMO) to create robust, recyclable heterogeneous catalysts that combine the high activity of homogeneous systems with the practical advantages of heterogeneous ones. researchgate.net

Advanced Computational Modeling for Predictive Material Design

The traditional, trial-and-error approach to materials discovery is time-consuming and resource-intensive. Advanced computational modeling offers a paradigm shift, enabling the in silico design and prediction of material properties before synthesis. youtube.com This is particularly relevant for the complex design space offered by derivatives and coordination complexes of this compound.

Future research in this domain will leverage:

Density Functional Theory (DFT): To calculate the electronic structure, geometry, and spectroscopic properties of new ligands and complexes. orientjchem.org This allows for the prediction of absorption/emission wavelengths, redox potentials, and the nature of excited states.

Machine Learning (ML) and Artificial Intelligence (AI): By training algorithms on existing experimental and computational data, ML models can predict the properties of novel compounds with high speed and accuracy. mit.eduyoutube.com This can accelerate the discovery of materials with optimized performance for specific applications like OLEDs or catalysis.

Multiscale Modeling: Combining quantum mechanical methods for the active site with classical mechanics for the surrounding environment to simulate the behavior of these materials in realistic device settings. youtube.com

This predictive approach allows researchers to screen vast libraries of virtual compounds and prioritize the most promising candidates for synthesis, dramatically accelerating the innovation cycle. youtube.com

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Molecular Design | Ground/excited state geometries, electronic transitions, redox potentials. orientjchem.org |

| Time-Dependent DFT (TD-DFT) | Optoelectronics | Absorption and emission spectra, nature of excited states (e.g., MLCT, LC). ucentral.cl |

| Machine Learning (ML) | High-Throughput Screening | Quantum yields, catalytic activity, device efficiency. mit.edu |

| Molecular Dynamics (MD) | Supramolecular Chemistry | Self-assembly behavior, stability of host-guest complexes. |

Fundamental Understanding of Excited State Dynamics and Energy Transfer Processes